molecular formula C8H12O4 B12337617 Ethyl 3-(acetoxy)isocrotonate CAS No. 27750-19-2

Ethyl 3-(acetoxy)isocrotonate

Cat. No.: B12337617
CAS No.: 27750-19-2
M. Wt: 172.18 g/mol
InChI Key: VSCUAMOPAHJJTA-AATRIKPKSA-N
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Description

Significance of Ethyl 3-(acetoxy)isocrotonate as a Multifunctional α,β-Unsaturated Ester in Organic Synthesis

The significance of this compound in the field of organic synthesis stems from its identity as a multifunctional α,β-unsaturated ester. ontosight.aiontosight.ai Its structure contains several reactive sites, making it a versatile building block for a variety of chemical transformations. The ester functionality, the carbon-carbon double bond, and the acetoxy group each impart distinct reactivity to the molecule. ontosight.aiontosight.ai

This multifunctionality allows it to participate in a range of reactions, serving as a precursor for synthesizing biologically active compounds in medicinal chemistry and for producing polymers and resins in materials science. ontosight.ai The presence of these functional groups in a single molecule allows for sequential or one-pot reactions to build molecular complexity efficiently. For instance, α,β-unsaturated esters are well-known participants in crucial carbon-carbon bond-forming reactions. researchgate.netsciensage.info

Structural Features of this compound Governing its Synthetic Reactivity

The synthetic utility of this compound is directly governed by its specific structural and electronic features. ontosight.aiontosight.ai The molecule's reactivity is primarily dictated by the interplay of its ethyl ester, acetoxy, and α,β-unsaturated functionalities. ontosight.ai

The core of the molecule is the isocrotonate (B1243802) structure, which refers to the (Z)-isomer of the butenoate backbone. This stereochemistry influences the spatial arrangement of the substituents and can direct the approach of incoming reagents. The α,β-unsaturated system creates electrophilic centers at the carbonyl carbon and the β-carbon, making them susceptible to nucleophilic attack. The acetoxy group (-OAc) and the ethyl ester group (-COOEt) are electron-withdrawing, further enhancing the electrophilicity of the double bond. ontosight.ai These groups also provide sites for reactions such as hydrolysis and transesterification. ontosight.ai The methylene (B1212753) group adjacent to the ester (the α-carbon) has acidic protons, allowing for the formation of an enolate under basic conditions, which can then act as a nucleophile. wikipedia.org

Table 1: Key Structural and Chemical Properties of this compound

Property Value
Chemical Formula C₈H₁₂O₄ ontosight.ai
Molar Mass 172.18 g/mol
Isomeric Form (Z)-isomer

Historical Development of Synthetic Methodologies for Acetoxy and Isocrotonate Moieties

The synthetic methodologies that enable the construction of molecules like this compound are built upon a rich history of fundamental reaction discoveries in organic chemistry.

Acetoxy Group: The introduction of an acetoxy group, or acetylation, is a foundational transformation. Historically, methods for acyloxylation often involved the use of functionalized ketones. researchgate.net More modern approaches involve the oxidative coupling of ketones with carboxylic acids or the direct oxidative addition to alkenes and alkynes. researchgate.net A significant development in forming α-acetoxy ethers, which share structural similarities, is the reductive acetylation of esters, a method that has been widely cited and applied in the total synthesis of complex natural products. orgsyn.org

Isocrotonate Moiety: The isocrotonate moiety is a (Z)-α,β-unsaturated ester. The synthesis of such structures is deeply connected to the history of carbon-carbon bond formation.

Claisen Condensation: Discovered by Ludwig Claisen in the late 19th century, this reaction joins two ester molecules to form a β-keto ester, a direct precursor to the core structure of this compound. numberanalytics.comnumberanalytics.comwikipedia.org The reaction was first noted by Geuther in 1863, who produced ethyl acetoacetate (B1235776), a key starting material for many related compounds. yale.edumasterorganicchemistry.com Claisen's work generalized the process and correctly identified the true condensing agent as sodium ethoxide, not sodium metal. yale.edu

Knoevenagel Condensation: Developed by Emil Knoevenagel between 1896 and 1898, this reaction condenses aldehydes or ketones with active methylene compounds to form C=C double bonds, a cornerstone for synthesizing α,β-unsaturated systems. sciensage.info This reaction has been instrumental in the synthesis of fine chemicals, natural products, and pharmaceutical intermediates. researchgate.netsciensage.infosciensage.info

Synthesis of Ethyl Isocrotonate: Specific procedures for creating ethyl isocrotonate, the parent ester of the target molecule, have been developed over time. One established method involves the semihydrogenation of ethyl tetrolate. orgsyn.orgwikipedia.org

The synthesis of this compound itself is typically achieved through the reaction of ethyl acetoacetate. wikipedia.orghaui.edu.vn Ethyl acetoacetate can be prepared via the Claisen condensation of ethyl acetate (B1210297). orgsyn.org This history, from the discovery of fundamental condensation reactions to the development of specific esterification and hydrogenation techniques, provides the toolkit for modern chemists to construct specialized reagents like this compound. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27750-19-2

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

ethyl (E)-3-acetyloxybut-2-enoate

InChI

InChI=1S/C8H12O4/c1-4-11-8(10)5-6(2)12-7(3)9/h5H,4H2,1-3H3/b6-5+

InChI Key

VSCUAMOPAHJJTA-AATRIKPKSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/OC(=O)C

Canonical SMILES

CCOC(=O)C=C(C)OC(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 3 Acetoxy Isocrotonate

Direct Esterification Routes to Ethyl 3-(acetoxy)isocrotonate

Direct esterification focuses on the reaction between a carboxylic acid and an alcohol. For this compound, this involves reacting the corresponding carboxylic acid precursor with ethanol (B145695).

The most fundamental route to this compound via esterification involves the direct reaction of 3-(acetoxy)isocrotonic acid with ethanol. ontosight.ai This reaction typically follows the principles of Fischer esterification, a classic acid-catalyzed condensation. nih.gov In this process, a strong acid catalyst, such as sulfuric acid or hydrochloric acid, protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. saskoer.ca Ethanol, acting as the nucleophile, then attacks the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product and regenerate the acid catalyst. saskoer.ca The reaction is reversible, and to drive the equilibrium towards the product, excess ethanol is often used as the solvent. saskoer.ca

Table 1: Fischer-Speier Esterification Overview

Component Role Example
Carboxylic Acid Substrate 3-(acetoxy)isocrotonic Acid
Alcohol Reagent/Solvent Ethanol
Catalyst Proton Source Sulfuric Acid (H₂SO₄)
Product Target Molecule This compound

To overcome the equilibrium limitations of Fischer esterification and to proceed under milder conditions, various activating reagents can be employed. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the alcohol.

One prominent method is the Steglich esterification, which utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), in conjunction with a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The addition of a catalytic amount of DMAP significantly accelerates the DCC-activated esterification, suppressing side reactions and allowing for high yields even with sterically hindered components at room temperature. organic-chemistry.org The procedure involves the formation of a highly reactive O-acylisourea intermediate, which is then readily converted to the ester by the alcohol. researchgate.net

Another advanced approach involves the activation of carboxylic acids with perfluoroalkanosulfonyl fluorides (RfSO₂F). sioc-journal.cn In this one-step O-acylation method, reagents like nonafluorobutanesulfonyl fluoride (B91410) (n-C₄F₉SO₂F) are used in an alkaline medium with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This system has proven effective for the O-acylation of 1,3-dicarbonyl compounds, which are structurally related to the enol form of the target molecule's precursors. sioc-journal.cn

Table 2: Comparison of Activated Esterification Reagents

Reagent System Mechanism Key Advantages Reference
DCC / DMAP Forms O-acylisourea intermediate High yields, mild conditions, suppresses side products organic-chemistry.org
EDC / NHS Forms active NHS ester Water-soluble byproducts, common in biochemistry researchgate.net
Perfluoroalkanosulfonyl Fluoride / DBU Forms a mixed sulfonic-carboxylic anhydride (B1165640) High reactivity, one-step process sioc-journal.cn

Strategic Acetylation for this compound Formation

An alternative synthetic strategy involves creating the acetoxy group on a pre-existing ester molecule. This is typically achieved through the acetylation of a hydroxyl group at the C-3 position of the isocrotonate (B1243802) backbone.

The synthesis of this compound can be achieved through the acetylation of ethyl isocrotonate. ontosight.aiontosight.ai This pathway implies a transformation of the isocrotonate structure to introduce the acetoxy functionality. A more direct precursor for this reaction is ethyl 3-hydroxyisocrotonate, which is the enol tautomer of ethyl acetoacetate (B1235776). The acetylation of the enolic hydroxyl group directly yields the desired product. The reaction is typically performed by treating ethyl acetoacetate (which exists in equilibrium with its enol form) with an acetylating agent.

Chemoselectivity is crucial when a molecule contains multiple reactive sites. In the context of precursors like ethyl 3-hydroxyisocrotonate, the goal is to selectively O-acylate the enolic hydroxyl group without promoting C-acylation at the alpha-carbon or other side reactions. The choice of reagents and conditions is paramount to achieving this selectivity. Direct acylation with highly reactive agents under appropriate conditions can favor the desired O-acylation. nih.gov

A common and effective method for this transformation is the use of an acetyl halide, most frequently acetyl chloride (CH₃COCl), as the acetylating agent. atamanchemicals.comwikipedia.org The reaction is an esterification where the enolic hydroxyl group acts as the alcohol. wikipedia.org

This acylation is typically carried out in the presence of a base. wikipedia.org The base serves two primary purposes: it acts as a catalyst to promote the reaction and neutralizes the hydrogen chloride (HCl) that is generated as a byproduct. wikipedia.org The removal of HCl is critical as its accumulation can lead to unwanted side reactions or reversal of the esterification. youtube.com Weakly nucleophilic bases such as pyridine (B92270) or triethylamine (B128534) are frequently employed for this purpose. wikipedia.orgyoutube.com The selection of the base is important to prevent it from competing with the alcohol as a nucleophile or promoting the formation of ketene (B1206846) from the acetyl chloride. youtube.com

Table 3: Bases Commonly Used in Acetylation with Acetyl Halides

Base Formula Function Key Characteristics
Pyridine C₅H₅N Catalyst and acid scavenger Weakly nucleophilic, good catalyst
Triethylamine (TEA) (C₂H₅)₃N Acid scavenger Sterically hindered, non-nucleophilic
4-Dimethylaminopyridine (DMAP) (CH₃)₂NC₅H₄N Acylation catalyst Highly effective catalyst, used in small amounts

Chemoselective Introduction of the Acetoxy Functional Group

Employing Acetic Anhydride with Catalytic Systems

The acetylation of the enol form of ethyl acetoacetate is a direct route to this compound. This transformation is effectively achieved using acetic anhydride in the presence of a suitable catalyst. Various catalytic systems have been explored to promote this acylation, enhancing reaction rates and yields.

Commonly, a base such as pyridine is employed to catalyze the reaction. orgsyn.orgnih.gov Pyridine serves as a nucleophilic catalyst, activating the acetic anhydride and facilitating the transfer of the acetyl group to the oxygen atom of the enol. The general reaction is as follows:

(CH₃CO)₂O + CH₃C(O)CH₂COOCH₂CH₃ → CH₃C(OCOCH₃)=CHCOOCH₂CH₃ + CH₃COOH

In addition to basic catalysts, Lewis acidic catalysts have also demonstrated efficacy in promoting such acetylations. orgsyn.org For instance, scandium salts have been shown to be effective catalysts in acylation reactions. orgsyn.org More recently, a solvent-free protocol utilizing vanadyl sulfate (B86663) (VOSO₄) as a catalyst for the acetylation of phenols and alcohols with acetic anhydride has been developed, offering a more sustainable approach. legislation.gov.uk This method has shown high efficiency, with reactions proceeding to high conversion at room temperature. legislation.gov.uk

Catalyst SystemTypical Reaction ConditionsAdvantages
Pyridine Room temperature or gentle heatingReadily available, effective for many substrates. orgsyn.orgnih.gov
Lewis Acids (e.g., Scandium salts) Varies with substrateCan offer high catalytic activity. orgsyn.org
Vanadyl Sulfate (VOSO₄) Room temperature, solvent-freeEnvironmentally friendly, high yields. legislation.gov.uk

Precursor Synthesis: Stereocontrolled Construction of the Ethyl Isocrotonate Scaffold

The geometry of the double bond in the isocrotonate framework is crucial for the properties and subsequent reactivity of this compound. Therefore, the stereocontrolled synthesis of the ethyl isocrotonate precursor is of paramount importance.

Convergent Synthesis via Ethyl Tetrolate Hydrogenation

A highly effective and stereoselective method for the synthesis of ethyl isocrotonate, the direct precursor to this compound, involves the partial hydrogenation of ethyl tetrolate. orgsyn.org This convergent approach allows for the precise construction of the desired (Z)-alkene geometry.

The synthesis begins with the preparation of ethyl tetrolate from propyne. Propyne is deprotonated using a strong base like butyllithium (B86547) at low temperatures, followed by quenching with ethyl chloroformate to yield ethyl tetrolate. orgsyn.org

Reaction Scheme for Ethyl Tetrolate Synthesis: CH₃C≡CH + BuLi → CH₃C≡CLi CH₃C≡CLi + ClCOOCH₂CH₃ → CH₃C≡CCOOCH₂CH₃ + LiCl

The subsequent step is the critical hydrogenation of the alkynyl ester to the corresponding (Z)-alkene.

The key to obtaining the (Z)-isomer (isocrotonate) from the hydrogenation of an internal alkyne like ethyl tetrolate is the use of a "poisoned" or deactivated catalyst. The Lindlar catalyst, which is palladium supported on calcium carbonate and treated with lead acetate (B1210297) and quinoline (B57606), is a classic example. A similar system, palladium on barium sulfate poisoned with quinoline, is also highly effective for this transformation. orgsyn.org

The quinoline acts as a catalyst poison, deactivating the most active sites on the palladium surface. This prevents over-reduction of the initially formed (Z)-alkene to the corresponding alkane and also minimizes the formation of the more thermodynamically stable (E)-alkene (ethyl crotonate). The hydrogenation is typically carried out at atmospheric pressure of hydrogen gas. orgsyn.org

The progress of the reaction can be monitored by hydrogen uptake or by spectroscopic methods like ¹H NMR to ensure the reaction is stopped once the alkyne has been consumed, yielding the desired ethyl isocrotonate in high yield and stereoselectivity. orgsyn.org

Catalyst SystemSubstrateProductKey Features
5% Pd/BaSO₄, Quinoline Ethyl tetrolateEthyl isocrotonateHigh (Z)-selectivity, prevents over-reduction. orgsyn.org

Alternative Routes to Substituted Isocrotonate Frameworks

While the hydrogenation of ethyl tetrolate is a preferred method for obtaining (Z)-ethyl isocrotonate, other synthetic strategies exist for the construction of substituted isocrotonate frameworks. These alternatives, however, often suffer from a lack of stereoselectivity. orgsyn.orgorgsyn.org

One common non-stereoselective method is the Aldol (B89426) condensation of an aldehyde with an ester enolate, followed by dehydration. For example, the reaction of acetaldehyde (B116499) with the enolate of ethyl acetate would lead to a β-hydroxy ester, which upon dehydration can yield a mixture of (E)- and (Z)-isomers of ethyl crotonate. orgsyn.org

Another approach involves a dibromination-dehydrobromination sequence starting from the corresponding (E)-ester. This method can produce a mixture of (E)- and (Z)-isomers of the α-bromo-α,β-unsaturated ester, which may require laborious separation. orgsyn.org

More advanced methods, such as the Stille cross-coupling , have been employed for the synthesis of substituted crotonates. This involves the palladium-catalyzed coupling of a vinyl stannane (B1208499) with a suitable partner. While effective, this method requires the use of toxic organotin reagents and expensive catalysts. orgsyn.orgorgsyn.org

These alternative routes highlight the synthetic challenges associated with controlling the stereochemistry of the double bond in isocrotonate systems and underscore the utility of the stereoselective hydrogenation of alkynyl esters.

Comprehensive Analysis of Ethyl 3 Acetoxy Isocrotonate Reactivity and Organic Transformations

Reactivity Profiles of the Ethyl Ester Moiety

The ethyl ester functional group in ethyl 3-(acetoxy)isocrotonate is susceptible to nucleophilic attack at the carbonyl carbon, leading to characteristic ester reactions such as hydrolysis and transesterification.

Hydrolytic Transformations

The hydrolysis of the ethyl ester in this compound involves the cleavage of the ester bond to yield the corresponding carboxylic acid and ethanol (B145695). This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and an excess of water, the ester undergoes hydrolysis in a reversible reaction. The equilibrium can be shifted towards the products by using a large volume of water. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Alkaline hydrolysis is an irreversible process that yields a carboxylate salt and ethanol. The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. This process is commonly referred to as saponification. The resulting carboxylate can be protonated in a subsequent acidic workup to afford the free carboxylic acid.

Reaction Reagents Products Conditions
Acid-Catalyzed HydrolysisH₂O, H⁺ catalyst3-(acetoxy)isocrotonic acid, EthanolHeating
Base-Catalyzed HydrolysisNaOH, H₂OSodium 3-(acetoxy)isocrotonate, EthanolHeating

Transesterification and Alcoholysis Reactions

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from a different alcohol. This reaction can also be catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification: When this compound is heated with another alcohol in the presence of an acid catalyst, an equilibrium is established between the starting materials and the new ester and ethanol. The reaction can be driven to completion by using a large excess of the reactant alcohol or by removing the ethanol as it is formed.

Base-Catalyzed Transesterification: The use of a catalytic amount of a strong base, such as an alkoxide corresponding to the desired alcohol, can also effect transesterification. The reaction proceeds via nucleophilic attack of the alkoxide on the ester carbonyl. This method is often efficient and proceeds under milder conditions than the acid-catalyzed counterpart.

Reactant Alcohol Catalyst Product Ester
MethanolH⁺ or NaOMeMthis compound
PropanolH⁺ or NaOPrPropyl 3-(acetoxy)isocrotonate
ButanolH⁺ or NaOBuButyl 3-(acetoxy)isocrotonate

Transformations Mediated by the Acetoxy Functional Group

The acetoxy group, being an ester itself, can undergo transformations similar to the ethyl ester. However, its role as a protecting group for a hydroxyl function and its potential for intramolecular participation in rearrangements are of particular synthetic interest.

Controlled Deprotection and Hydroxyl Group Regeneration Strategies

The acetoxy group can be selectively removed to reveal the corresponding enol or, upon tautomerization, a β-ketoester. The choice of deprotection conditions is crucial to avoid unintended reactions at the ethyl ester or the α,β-unsaturated system.

Mild hydrolytic conditions are typically employed for the deprotection of the acetate (B1210297) group. Basic conditions, such as the use of potassium carbonate in methanol, can selectively cleave the acetoxy group, leading to the formation of ethyl acetoacetate (B1235776).

Deprotection Method Reagents Product Key Features
Mild Basic HydrolysisK₂CO₃, MethanolEthyl acetoacetateSelective cleavage of the acetoxy group.
Acidic HydrolysisDilute HCl, H₂OEthyl acetoacetateCan also lead to hydrolysis of the ethyl ester.

Intramolecular Rearrangements Involving Acetate Participation

While specific examples of intramolecular rearrangements involving the acetate group in this compound are not extensively documented, the principles of neighboring group participation are relevant. The acetate group can, under certain conditions, act as an internal nucleophile. utexas.edu For instance, in related systems, acyloxy groups can participate in reactions at adjacent electrophilic centers, often leading to the formation of cyclic intermediates. nih.govnyu.edu

Furthermore, the enol acetate functionality within this compound is structurally related to intermediates in certain sigmatropic rearrangements. For example, the Ireland-Claisen rearrangement involves the wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allylic ester enolate. wikipedia.org While this compound itself is not an allylic ester, analogous rearrangements could potentially be designed with structurally modified substrates.

Reactions of the α,β-Unsaturated System (Isocrotonate Backbone)

The conjugated double bond in the isocrotonate (B1243802) backbone is an electron-deficient system, making it susceptible to nucleophilic attack. This reactivity is central to many of the transformations of this compound.

A key reaction of α,β-unsaturated carbonyl compounds is the Michael addition, or conjugate addition. In this reaction, a nucleophile adds to the β-carbon of the unsaturated system. A wide range of nucleophiles, including enolates, amines, and organocuprates, can participate in Michael additions.

For example, the reaction of this compound with a Gilman reagent (a lithium dialkylcuprate) would be expected to result in the addition of an alkyl group to the β-position.

Nucleophile Reaction Type Expected Product
Diethyl malonate (with base)Michael AdditionEthyl 2-(diethoxycarbonyl)methyl-3-acetoxybutanoate
Lithium dimethylcuprateConjugate AdditionEthyl 3-acetoxy-3-methylbutanoate
AmmoniaConjugate AdditionEthyl 3-acetoxy-3-aminobutanoate

In addition to conjugate addition, the double bond can also undergo other reactions typical of alkenes, such as hydrogenation or halogenation, although the electronic nature of the system can influence the reactivity and regioselectivity of these transformations.

Nucleophilic and Electrophilic Addition Reactions

The electronic properties of this compound allow it to participate in both nucleophilic and electrophilic addition reactions, primarily centered around the activated C=C double bond.

Nucleophilic Addition: As an α,β-unsaturated ester, the molecule is an excellent Michael acceptor. wikipedia.orgmasterorganicchemistry.com The β-carbon of the isocrotonate system is electrophilic due to the resonance-withdrawing effect of the adjacent ester group. This makes it susceptible to attack by a wide variety of soft nucleophiles in a conjugate or 1,4-addition fashion. masterorganicchemistry.comlibretexts.org This reaction, known as the Michael addition, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. wikipedia.orglibretexts.org

Electrophilic Addition: The carbon-carbon double bond can also undergo electrophilic addition. In this reaction, an electrophile is attacked by the π-electrons of the double bond. libretexts.org The reaction proceeds through a carbocation intermediate, which is then attacked by a nucleophile to give the final addition product. libretexts.org The regioselectivity of this addition is governed by the stability of the resulting carbocation intermediate. The presence of the oxygen atom from the acetoxy group can influence this stability through resonance.

Catalytic Hydrogenation and Reduction Strategies

The reduction of this compound can be directed towards the carbon-carbon double bond or the ester carbonyl group, depending on the chosen catalyst and reaction conditions.

Hydrogenation of the C=C double bond is the most common reduction pathway for α,β-unsaturated esters. This transformation is typically achieved with high regioselectivity, leaving the ester and acetoxy carbonyl groups intact. The reaction involves the addition of hydrogen across the double bond, leading to the formation of ethyl 3-acetoxybutanoate.

Stereoselectivity can be a significant factor if the substrate or catalyst is chiral. The hydrogenation can lead to the formation of new stereocenters at the α and β positions. Asymmetric hydrogenation, using chiral catalysts, can provide enantiomerically enriched products, a technique of great importance in the synthesis of pharmaceuticals and other bioactive molecules.

The choice between heterogeneous and homogeneous catalysts significantly impacts the outcome of the reduction.

Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction medium, such as palladium on carbon (Pd/C), platinum on alumina (B75360) (Pt/Al₂O₃), or Raney nickel. They are widely used for the hydrogenation of C=C double bonds due to their high activity, ease of separation from the reaction mixture, and recyclability. researchgate.net For ester hydrogenation, copper-based catalysts, often promoted with zinc or other metal oxides, are effective and selective for the C=O bond while being less active for C-C bond cleavage. encyclopedia.pub

Homogeneous Catalysts: These are soluble in the reaction medium, often consisting of a transition metal complex with organic ligands (e.g., Wilkinson's catalyst, manganese pincer complexes). nih.gov They generally operate under milder conditions and can offer superior selectivity, particularly in asymmetric hydrogenations where chiral ligands are employed to induce enantioselectivity. researchgate.net The activity of some homogeneous systems, such as certain manganese catalysts, can be highly dependent on the presence and concentration of a base promoter. nih.gov

Catalyst TypeTypical CatalystTarget Functional GroupGeneral ConditionsAdvantagesDisadvantages
Heterogeneous Pd/C, PtO₂, Raney NiC=C Double BondH₂ (1-50 atm), RT-100 °CEasy separation, reusable, high activityLower selectivity, harsh conditions
Heterogeneous Cu-Zn/SiO₂C=O (Ester)High temp & pressureGood selectivity for ester reductionRequires forcing conditions
Homogeneous RhCl(PPh₃)₃C=C Double BondH₂ (1-10 atm), RTHigh selectivity, mild conditionsDifficult to separate, expensive
Homogeneous Mn-PNP Pincer ComplexesC=O (Ester)H₂ (50 atm), base promoterHigh efficiency, base-tunableRequires base, potential product inhibition

Conjugate Additions to the Isocrotonate System

The Michael addition is a cornerstone of the reactivity of this compound. organic-chemistry.org This reaction involves the 1,4-addition of a nucleophile (the Michael donor) to the α,β-unsaturated system (the Michael acceptor). masterorganicchemistry.com

The mechanism involves three key steps:

Formation of a nucleophile, often a resonance-stabilized enolate.

Conjugate addition of the nucleophile to the β-carbon of the isocrotonate.

Protonation of the resulting enolate intermediate to yield the final 1,5-dicarbonyl compound or a related structure. masterorganicchemistry.com

A wide array of nucleophiles can act as Michael donors.

Michael Donor ClassSpecific ExamplesResulting Bond
Carbon Nucleophiles Malonates, β-ketoesters, organocupratesC-C
Nitrogen Nucleophiles Primary & Secondary Amines, AzidesC-N
Oxygen Nucleophiles Alcohols, WaterC-O
Sulfur Nucleophiles ThiolsC-S

This reaction is thermodynamically controlled and is highly valuable for constructing more complex molecular frameworks from simple precursors. organic-chemistry.org

Cyclization and Annulation Reactions of Enamine/Isocrotonate Derivatives

Derivatives of this compound, particularly enamines, are key intermediates for synthesizing heterocyclic systems through cyclization and annulation reactions. An enamine can be formed by reacting the related β-ketoester (ethyl acetoacetate) with an amine. This enamine derivative possesses both nucleophilic (the β-carbon and the nitrogen) and electrophilic centers.

Methylation studies on the related ethyl 3-amino-2-butenoate show that substitution can occur at both the nitrogen and the α-carbon, highlighting the dual nucleophilicity of the enamine system. researchgate.net This reactivity can be harnessed in intramolecular reactions to form rings. For instance, if a suitable electrophilic group is present elsewhere in the molecule, an intramolecular cyclization can occur.

Furthermore, these derivatives can participate in intermolecular annulation reactions, where a new ring is fused onto an existing structure. For example, reaction sequences involving Michael addition followed by an intramolecular condensation (e.g., aldol (B89426) or Claisen) can lead to the formation of six-membered rings, a strategy known as the Robinson annulation. The diverse reactivity of these intermediates allows for the construction of various heterocyclic structures, such as substituted furans, pyrroles, and pyridines. researchgate.net

Strategic Utility of Ethyl 3 Acetoxy Isocrotonate As a Versatile Synthetic Building Block

Employment in the Synthesis of Complex Molecular Architectures

The reactivity of Ethyl 3-(acetoxy)isocrotonate can be harnessed for the synthesis of diverse and complex molecular structures, particularly heterocyclic compounds. The core of its utility lies in its nature as a 1,3-dicarbonyl equivalent, a key functional group arrangement in the construction of various cyclic systems.

One of the primary potential applications of this compound is in the synthesis of substituted pyrimidines . The classical approach to pyrimidine synthesis, known as the Pinner synthesis, involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com In a modified version of this reaction, β-keto esters, such as this compound, can be reacted with amidines to yield substituted pyrimidin-4-ols. mdpi.comacs.org This reaction typically proceeds via the formation of an imine intermediate, followed by cyclization. researchgate.net The use of ultrasound irradiation has been shown to promote this type of cyclocondensation reaction. organic-chemistry.org

The general scheme for this transformation is as follows:

Reaction Scheme for Pyrimidine Synthesis

A generalized reaction scheme illustrating the condensation of a β-keto ester with an amidine to form a pyrimidin-4-ol derivative.

Furthermore, the enol acetate (B1210297) functionality of this compound could potentially be exploited in the synthesis of pyridines . While direct examples involving this specific substrate are scarce, the synthesis of pyridines from various carbonyl compounds and their derivatives is a well-established area of organic chemistry. clockss.orgorganic-chemistry.orgyoutube.com For instance, multicomponent reactions involving enamines, aldehydes, and other carbonyl compounds can lead to the formation of substituted pyridines. nih.govorganic-chemistry.org The double bond in this compound could potentially act as a dienophile or participate in other cycloaddition reactions to form six-membered rings.

Role as a Key Intermediate in the Development of Bioactive Molecules and Pharmaceutical Intermediates

The pyrimidine and pyridine (B92270) scaffolds, which can potentially be synthesized from this compound, are prevalent in a vast array of biologically active molecules and pharmaceuticals. Therefore, this compound could serve as a crucial intermediate in the synthesis of various therapeutic agents.

Pyrimidines are fundamental components of nucleic acids (thymine, cytosine, and uracil) and are also found in many synthetic drugs. For example, the dihydropyrimidinone core, accessible through reactions like the Biginelli reaction (which also utilizes β-keto esters), is present in compounds with anti-inflammatory and anti-bacterial properties. tcichemicals.com

Pyridines are another class of heterocycles with significant importance in medicinal chemistry. The pyridine ring is a structural motif in numerous pharmaceuticals, including antiviral, and antihypertensive agents. For instance, Felodipine, a calcium channel blocker used to treat hypertension, is a dihydropyridine derivative. haui.edu.vn The synthesis of such compounds often relies on the construction of the core heterocyclic ring from acyclic precursors.

The potential of this compound as a precursor for these important heterocyclic systems underscores its possible role as a key intermediate in drug discovery and development.

Application in Analogues of Natural Product Total Synthesis, Referencing Related Isocrotonate (B1243802) Derivatives

While there is no direct evidence of this compound being used in the total synthesis of natural products, the isocrotonate moiety is a structural feature found in some natural compounds. The synthesis of analogues of natural products is a crucial aspect of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties.

Ethyl isocrotonate, a closely related compound, can be prepared by the semihydrogenation of ethyl tetrolate. mdpi.com The γ-phenyl structural analog of isocrotonic acid has been shown to form α-naphthol upon dehydration, a reaction that was historically significant in understanding the structure of naphthalene. mdpi.com This reactivity highlights the potential of isocrotonate derivatives to undergo cyclization reactions to form more complex aromatic systems.

The functional groups present in this compound could be modified to generate a library of isocrotonate derivatives. These derivatives could then be employed in the synthesis of analogues of natural products containing similar structural motifs. For example, the ester group could be hydrolyzed and converted to an amide, or the enol acetate could be modified to introduce different functionalities.

Potential Contributions to Agrochemical and Advanced Materials Synthesis

The core heterocyclic structures potentially accessible from this compound, such as pyrimidines and pyridines, are also important in the fields of agrochemicals and materials science.

In agrochemicals , pyrimidine derivatives are known to exhibit fungicidal and herbicidal activities. The development of new and effective crop protection agents is an ongoing area of research, and the synthesis of novel pyrimidine structures from versatile building blocks is a key strategy. For instance, trifluoromethyl-substituted pyridines are important intermediates for a number of crop protection agents. youtube.com

In the realm of advanced materials , polymers containing acetoacetate (B1235776) functional groups have been investigated for various applications. For example, 2-(acetoacetoxy)ethyl methacrylate (AAEMA) is a monomer used in the synthesis of specialty polymers. google.com These polymers can be designed to have specific properties, such as ordered nanoporosity, making them potentially useful in areas like catalysis, sensing, and drug delivery. mdpi.com While not a direct application of this compound, the chemistry of acetoacetate-functionalized molecules is relevant to the development of new materials. Bio-based polymers with β-ketoester groups have also been synthesized for further use in polymer development. mdpi.com

Mechanistic Elucidation and Catalytic Systems in Ethyl 3 Acetoxy Isocrotonate Chemistry

Investigation of Reaction Mechanisms for Ethyl 3-(acetoxy)isocrotonate Transformations

The chemical reactivity of this compound is governed by the interplay of its ester and enol acetate (B1210297) functionalities. Mechanistic investigations into its transformations reveal a rich chemistry involving both nucleophilic and electrophilic interactions, as well as the significant participation of the acetoxy group in rearrangement reactions.

Studies on Nucleophilic and Electrophilic Interaction Pathways

As an α,β-unsaturated ester, this compound is susceptible to nucleophilic attack at the β-carbon, a process known as conjugate or Michael addition. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, rendering the β-position electrophilic. Nucleophiles are therefore drawn to this site, leading to the formation of a new carbon-nucleophile bond. This type of reaction is fundamental in organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. The development of organocatalysts for the enantioselective conjugate addition of various nucleophiles to α,β-unsaturated carbonyl compounds has been a significant area of research. researchgate.netmdpi.com

Conversely, the double bond of this compound can also act as a nucleophile in reactions with strong electrophiles. The electron-donating character of the acetoxy group through resonance can enhance the nucleophilicity of the α-carbon, leading to electrophilic addition reactions. The outcome of such reactions is often dependent on the nature of the electrophile and the reaction conditions.

Mechanistic Role of Acetoxy Group Participation in Rearrangements

The acetoxy group in this compound can play a crucial role in directing and participating in rearrangement reactions. In allylic systems, acetoxy groups are known to undergo 1,3-rearrangements, often proceeding through a symmetrical 'acetoxylinium' (1,3-dioxan-2-ylium) ion intermediate. mdpi.comrsc.org This participation can be particularly significant during reactions such as epoxidation, where the acetoxy group can influence the stereochemical outcome. For instance, the epoxidation of allylic acetates can lead to a mixture of products resulting from the rearrangement of the acetoxy group, indicating a degree of charge separation in the transition state. mdpi.comrsc.org

Catalytic Methodologies Applied to this compound and its Derivatives

Catalysis is paramount in controlling the reactivity and selectivity of transformations involving this compound. Lewis acids, transition metals, and organocatalysts have all been employed to achieve a variety of synthetic outcomes.

Lewis Acid Catalysis in Functional Group Transformations

Lewis acids are frequently used to activate α,β-unsaturated esters like this compound towards nucleophilic attack. By coordinating to the carbonyl oxygen of the ester group, a Lewis acid increases the electrophilicity of the β-carbon, thereby accelerating conjugate addition reactions. Common Lewis acids such as titanium tetrachloride (TiCl₄), boron trifluoride (BF₃), tin tetrachloride (SnCl₄), and aluminum trichloride (AlCl₃) have been widely used for this purpose. wikipedia.org

Furthermore, Lewis acids can influence the stereoselectivity of reactions. In the presence of certain Lewis acids, the photoisomerization of conjugated dienoic esters has been shown to selectively proceed with E,Z isomerization. researchgate.net This is attributed to the selective excitation of the more strongly absorbing complex formed between the ester and the Lewis acid. researchgate.net Such principles can be applied to control the geometry of the double bond in this compound and its derivatives.

Transition Metal Catalysis for Selective Reactions

Transition metal catalysis offers a powerful toolkit for the selective functionalization of this compound. Palladium-catalyzed cross-coupling reactions, for example, could be envisioned for the introduction of various substituents at the vinylic positions. Transition metal catalysts are known to facilitate a wide range of transformations, including C-H bond activation and cyclization reactions, which can be tuned by modifying the metal and its ligands. mdpi.com

Kinetically-controlled cross-metathesis reactions catalyzed by molybdenum complexes have been developed for the stereoselective synthesis of (Z)-α,β-unsaturated esters. nih.gov This methodology could be applied to synthesize derivatives of this compound with high stereocontrol. Additionally, transition metal-catalyzed azidation reactions provide a means to introduce the azide functionality, a versatile precursor for amines and other nitrogen-containing groups. mdpi.com

Organocatalytic Approaches in Reactions with Related Ethyl Ester Substrates

Organocatalysis has emerged as a key strategy for asymmetric synthesis, and its principles are highly relevant to reactions involving this compound and related unsaturated esters. Chiral Lewis base catalysts can activate α,β-unsaturated acyl ammonium species, which are versatile intermediates for Michael additions, domino reactions, and cycloadditions, often proceeding with high stereochemical control. rsc.org

For instance, cinchona-derived organocatalysts have been successfully used for the asymmetric peroxidation of γ,δ-unsaturated β-keto esters. nih.gov This demonstrates the potential for organocatalysis to control the stereochemistry of reactions at positions remote from the primary functional group. The 1,4-conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental bond-forming reaction that has been extensively explored using organocatalysts, achieving high enantioselectivity for a variety of substrates. researchgate.netmdpi.com These approaches are directly applicable to achieving asymmetric transformations of this compound.

Stereochemical Control and Asymmetric Synthesis Strategies in Reactions Involving the Isocrotonate (B1243802) Framework

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for creating complex molecules with specific biological activities. In reactions involving the isocrotonate framework and related unsaturated esters, directing the formation of new stereocenters with high selectivity is essential. This is achieved through various strategies, broadly categorized as diastereoselective and enantioselective methods. Substrate-controlled and auxiliary-controlled reactions are common diastereoselective approaches, while enantioselective methods often rely on sophisticated chiral catalysts. youtube.comyoutube.com

Diastereoselective Pathways in Related Unsaturated Ester Systems

Diastereoselectivity in reactions of unsaturated esters is often achieved by introducing a chiral element into the substrate molecule. This existing stereocenter then influences the stereochemical outcome of a subsequent reaction at a different part of the molecule, a principle known as substrate control. youtube.com When the chiral element is intentionally and temporarily introduced to direct a reaction and is later removed, it is referred to as an auxiliary-controlled strategy. youtube.com

One effective strategy involves the use of chiral auxiliaries, which are chiral compounds that are reversibly attached to the substrate. beilstein-journals.org For instance, in conjugate addition reactions to α,β-unsaturated amides, which are structurally related to esters, chiral auxiliaries like L-ephedrine have been used to direct the approach of a nucleophile. beilstein-journals.orgnih.gov The auxiliary creates a sterically hindered environment around the double bond, forcing the incoming reagent to attack from the less hindered face, thereby creating a new stereocenter with a specific configuration. nih.gov This approach has been successful in synthesizing syn-1,3-diols and various natural products. beilstein-journals.orgnih.gov

Another diastereoselective pathway is observed in the positional isomerization of α,β-unsaturated esters. When ester derivatives are prepared from biorelevant chiral alcohols such as menthol or borneol, a high degree of diastereoselectivity can be achieved during isomerization reactions. acs.org The inherent chirality of the alcohol moiety effectively controls the protonation of the transient photoketene hemiacetal intermediate, leading to a preferred diastereomer. acs.org

Intramolecular conjugate additions also serve as a powerful tool for establishing diastereoselectivity. In these reactions, a nucleophile tethered to the unsaturated ester adds to the double bond, forming a cyclic product. The stereochemistry of the newly formed centers is dictated by the conformational constraints of the transition state, often leading to high diastereoselectivity. beilstein-journals.org

Table 1: Examples of Diastereoselective Reactions in Unsaturated Systems

Reaction Type Chiral Influence System Key Finding
Conjugate Addition Chiral Auxiliary (L-ephedrine) α,β-Unsaturated Amides The auxiliary creates a chelated intermediate, directing the nucleophile to the less sterically hindered face. nih.gov
Positional Isomerization Chiral Alcohol (Menthol, Borneol) α,β-Unsaturated Esters Substrate control from the chiral alcohol leads to highly diastereoselective protonation of an intermediate. acs.org

Enantioselective Synthesis via Chiral Catalysis (principles applicable to similar ethyl ester substrates)

While diastereoselective methods rely on chirality within the substrate, enantioselective synthesis utilizes a small amount of a chiral catalyst to generate a chiral product from an achiral substrate. youtube.com This approach is highly efficient and atom-economical. The principles of chiral catalysis are widely applicable to unsaturated ethyl esters and related frameworks.

Transition metal catalysis is a cornerstone of enantioselective synthesis. Chiral ligands coordinate to a metal center (e.g., rhodium, palladium, copper, ruthenium), creating a chiral environment that differentiates between the two enantiotopic faces of the substrate's double bond. nih.govresearchgate.netnih.gov

A relevant example is the rhodium-catalyzed asymmetric isomerization of 4-iminocrotonates. In this process, a rhodium(I)/phosphoramidite complex catalyzes an intramolecular cyclization to produce 5-alkoxy-3-pyrrolin-2-ones with high enantioselectivity. nih.gov Although the substrate is an imine derivative of a crotonate, the principle of using a chiral Rh-catalyst to control the stereochemistry of a reaction on the crotonate backbone is directly applicable to other similar ester systems. nih.gov

Similarly, palladium-catalyzed asymmetric allylic alkylation is a well-established method for the enantioselective synthesis of chiral esters. nih.govscispace.com In these reactions, a chiral ligand-palladium complex facilitates the SN2′ substitution of an allylic substrate with a nucleophile, such as a carboxylic acid. This has been used to convert prochiral (Z)-2-alken-1-ols into chiral allylic esters with high enantiopurity. nih.govscispace.com

The choice of nucleophile can significantly impact the level of stereochemical control. In some O-glycosylation reactions, which proceed through SN1-like conditions, highly reactive nucleophiles can lead to a loss of stereoselectivity as the reaction rate approaches the diffusion limit. nih.gov In such cases, both faces of the prochiral intermediate are attacked at nearly equal rates, resulting in a racemic or near-racemic mixture of products. nih.gov This highlights the importance of carefully tuning reaction conditions to ensure kinetic control and maximize stereoselectivity.

Table 2: Chiral Catalytic Systems for Reactions on Unsaturated Substrates

Catalyst System Reaction Type Substrate Type Enantioselectivity
Rhodium(I)/Phosphoramidite Intramolecular Cyclization / Isomerization 4-Iminocrotonate High (e.g., up to 96% ee) nih.gov
Palladium(II)/COP-OAc Allylic Esterification (Z)-2-Alken-1-ol Trichloroacetimidate High enantiopurity nih.gov
Lipase and Ruthenium Complex Dynamic Kinetic Resolution Secondary Alcohols High yields and optical purities organic-chemistry.org

These strategies underscore the versatility and power of modern synthetic chemistry in controlling molecular architecture. The principles developed for these related ester and unsaturated systems provide a robust framework for designing stereoselective syntheses involving this compound.

Emerging Research Frontiers and Future Perspectives for Ethyl 3 Acetoxy Isocrotonate

Innovation in Green Chemistry Methodologies for Synthesis and Transformation

The application of green chemistry principles to the synthesis and transformation of molecules like ethyl 3-(acetoxy)isocrotonate is a primary area for future research. whiterose.ac.uk Innovations are anticipated to focus on reducing waste, minimizing energy consumption, and utilizing renewable resources.

Synthesis: The traditional synthesis of enol acetates often involves reagents like acetic anhydride (B1165640) with acid or base catalysts. Green alternatives could involve:

Catalytic Acylation: Developing highly efficient and reusable solid acid or enzyme-based catalysts for the acetylation of the enol form of ethyl acetoacetate (B1235776) could reduce corrosive waste streams.

Bio-based Solvents: The use of green solvents, such as ethyl lactate, which is derived from the fermentation of biomass, could replace conventional petroleum-based solvents, significantly improving the environmental profile of the synthesis. researchgate.netuobasrah.edu.iq Ethyl lactate is noted for being a bio-compatible and economically viable medium for various organic transformations. researchgate.net

Transformations: For transformations involving this compound, green methodologies might include solvent-free reactions or the use of aqueous media where possible, aligning with the goals of sustainable chemical production. uobasrah.edu.iq

Development of Novel Synthetic Applications Beyond Current Scope

While ethyl acetoacetate is a cornerstone of the acetoacetic ester synthesis for producing ketones, the protected enol form, this compound, offers different reactivity that could be exploited in novel ways. askthenerd.com Its structure as an α,β-unsaturated ester opens avenues for its use as a versatile intermediate.

Future applications could focus on:

Cycloaddition Reactions: The electron-rich double bond could participate as a dienophile in Diels-Alder reactions or in 1,3-dipolar cycloadditions to construct complex heterocyclic frameworks, which are common scaffolds in pharmaceuticals.

Cross-Coupling Reactions: The vinyl acetate (B1210297) moiety could be a substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various functional groups at the β-position.

Asymmetric Synthesis: Development of methods for the enantioselective addition to the double bond would provide access to chiral building blocks valuable for the synthesis of complex natural products and active pharmaceutical ingredients.

The table below outlines potential reaction classes and the corresponding synthetic utility that could be explored for this compound.

Reaction ClassPotential Reagent/CatalystSynthetic Utility
Diels-Alder CycloadditionElectron-deficient dienesAccess to functionalized six-membered rings
Michael AdditionSoft nucleophiles (e.g., cuprates)Formation of β-substituted butanoates
Heck CouplingAryl halides, Pd catalystSynthesis of β-aryl-α,β-unsaturated esters
Asymmetric HydrogenationChiral Rh or Ru catalystsPreparation of chiral acetoxy esters

Advanced Computational and Theoretical Studies

Advanced computational and theoretical studies are essential for predicting the reactivity, stability, and spectroscopic properties of this compound. While specific studies on this molecule are not widely published, methods applied to similar structures provide a clear roadmap.

Density Functional Theory (DFT): DFT calculations can be employed to investigate several key aspects:

Molecular Geometry and Stability: Determining the preferred conformation and the relative stability of the (E) and (Z) isomers.

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity, predicting sites susceptible to nucleophilic or electrophilic attack. researchgate.net For example, similar analyses on other enamino esters have successfully identified reactive sites. researchgate.net

Reaction Mechanisms: Computational modeling can elucidate the transition states and energy profiles of potential reactions, guiding the development of new synthetic methods and catalyst selection.

Thermochemical data for the precursor, ethyl 3-oxobutanoate, and its enol tautomer have been established, providing a foundation for further computational analysis of the acetylated derivative. umsl.edu

Expanding the Repertoire of Catalytic and Stereoselective Reactions

A significant frontier for this compound is the development of new catalytic and stereoselective reactions that take advantage of its unique structure. The α,β-unsaturated ester motif is a prime target for such transformations.

Catalytic Cross-Metathesis: Recent advancements have demonstrated that kinetically-controlled catalytic cross-metathesis can generate (Z)-α,β-unsaturated esters with high selectivity. nih.gov Applying these molybdenum or ruthenium-based catalytic systems to reactions involving this compound could provide a novel and efficient route to more complex, stereodefined molecules. The presence of additives like acetonitrile has been shown to improve selectivity and efficiency in these systems. nih.gov

Stereoselective Eliminations: The stereochemistry of elimination reactions to form α,β-unsaturated systems is a subject of ongoing study. researchgate.net Investigating catalytic methods that could transform a saturated precursor into this compound with high stereocontrol (favoring either the E or Z isomer) would be a valuable contribution. A patented process for forming α,β-unsaturated esters involves the transformation of an α-acyloxy derivative, highlighting a related industrial approach. google.com

The development of these advanced catalytic methods will be crucial for unlocking the full synthetic potential of this compound as a versatile building block in modern organic chemistry.

Q & A

Q. What are the recommended synthetic pathways for Ethyl 3-(acetoxy)isocrotonate, and how can reaction conditions be optimized?

this compound can be synthesized via esterification or transesterification reactions. For instance, the acetylation of ethyl isocrotonate (CAS 6776-19-8) using acetic anhydride under acid catalysis (e.g., sulfuric acid) is a common approach . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) in solvents like ethyl acetate or acetone, comparing Rf values to synthesized standards . Temperature control (e.g., maintaining 60–80°C) and stoichiometric ratios (e.g., 1.2 equivalents of acetic anhydride) are critical to minimize side products like diacetylated derivatives .

Q. How should researchers characterize this compound, and what analytical techniques are most reliable?

Key characterization methods include:

  • NMR spectroscopy : Confirm ester and acetoxy groups via 1^1H NMR (e.g., δ 4.1–4.3 ppm for ethyl ester protons, δ 2.1 ppm for acetoxy methyl protons) .
  • GC-MS : Verify purity and molecular ion peaks (e.g., m/z 158 for the parent ion) .
  • TLC : Use n-butyl alcohol-formic acid-water (10:2:5 v/v) to monitor reaction progress, ensuring Rf values align with known standards . Physical properties like density (≈0.918 g/cm³) and boiling point (≈123°C) should be cross-referenced with CRC Handbook data .

Q. What safety precautions are essential when handling this compound in laboratory settings?

While specific safety data for this compound are limited, analogous esters (e.g., methyl thioisocyanate) suggest:

  • Use of fume hoods to avoid inhalation of vapors .
  • PPE including nitrile gloves and safety goggles .
  • Proper disposal of waste via approved organic solvent protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR spectra often arise from stereoisomerism or impurities. For example, Z/E isomerism in the isocrotonate backbone can lead to split peaks in 13^13C NMR . To address this:

  • Perform column chromatography to isolate pure isomers .
  • Use 2D NMR (e.g., COSY, HSQC) to assign stereochemistry .
  • Compare experimental data with computational simulations (e.g., DFT-based chemical shift predictions) .

Q. What experimental design considerations are critical for studying the reactivity of this compound in Diels-Alder reactions?

The compound’s α,β-unsaturated ester structure makes it a dienophile. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilicity .
  • Temperature control : Exothermic reactions may require cooling to −20°C to prevent polymerization .
  • Catalyst optimization : Lewis acids like BF₃·Et₂O can accelerate reaction rates but may induce side reactions; monitor via in-situ IR .

Q. How can researchers address challenges in scaling up this compound synthesis while maintaining yield and purity?

Scale-up issues often relate to heat transfer and mixing efficiency. Strategies include:

  • Batch vs. flow chemistry : Flow systems improve temperature control for exothermic steps .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to detect impurities in real time .
  • Statistical optimization : Apply response surface methodology (RSM) to balance variables like catalyst loading and reaction time .

Methodological Guidelines

  • Data Presentation : Use tables to compare Rf values (TLC), spectroscopic peaks, and reaction yields. For example:

    ParameterThis compoundEthyl isocrotonate
    Boiling Point 123.66°C (est.) 123°C
    Density 0.9182 g/cm³ 0.918 g/cm³
  • Critical Analysis : When conflicting data arise (e.g., melting point variations), cross-validate with multiple sources (e.g., CRC Handbook, peer-reviewed syntheses) .

  • Ethical Compliance : Ensure all synthetic protocols adhere to institutional safety guidelines and green chemistry principles (e.g., atom economy >70%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.